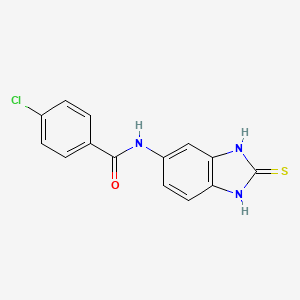![molecular formula C38H32P2 B14250019 [[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) CAS No. 184714-26-9](/img/structure/B14250019.png)
[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) is an organophosphorus compound that serves as a ligand in coordination chemistry. It is known for its ability to form stable complexes with various metals, making it valuable in catalysis and other chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) typically involves the reaction of [1,1’-Biphenyl]-3,5-diylbis(methylene) with diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane. The reaction may require a catalyst, such as palladium, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require a catalyst, such as palladium or platinum, and are carried out in solvents like THF or dichloromethane.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the substituent introduced.
科学的研究の応用
[[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of these complexes in drug delivery systems and as therapeutic agents.
Industry: The compound is used in the production of fine chemicals and in various catalytic processes in the chemical industry.
作用機序
The mechanism by which [[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) exerts its effects is primarily through its role as a ligand. It forms stable complexes with metals, which can then participate in various catalytic cycles. The compound’s ability to stabilize metal centers and facilitate electron transfer is key to its effectiveness in catalysis .
類似化合物との比較
Similar Compounds
Bis(diphenylphosphino)methane: Another organophosphorus compound with similar ligand properties.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its use in asymmetric catalysis.
Uniqueness
[[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) is unique due to its specific biphenyl backbone, which provides a distinct steric and electronic environment. This uniqueness allows it to form complexes with different properties compared to other similar ligands, making it valuable in specialized catalytic applications.
特性
CAS番号 |
184714-26-9 |
|---|---|
分子式 |
C38H32P2 |
分子量 |
550.6 g/mol |
IUPAC名 |
[3-(diphenylphosphanylmethyl)-5-phenylphenyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C38H32P2/c1-6-16-33(17-7-1)34-27-31(29-39(35-18-8-2-9-19-35)36-20-10-3-11-21-36)26-32(28-34)30-40(37-22-12-4-13-23-37)38-24-14-5-15-25-38/h1-28H,29-30H2 |
InChIキー |
GAOKNUJVEMLRMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane](/img/structure/B14249939.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B14249949.png)
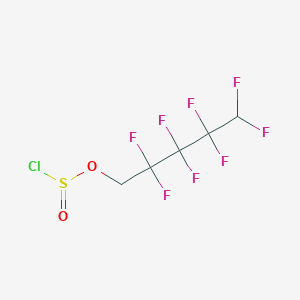
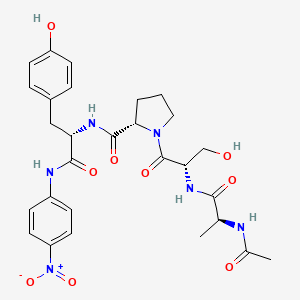
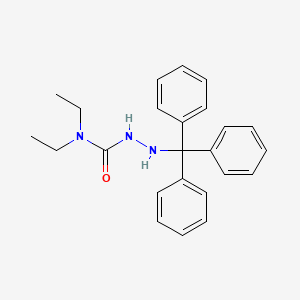

![4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14249986.png)
![Ethyl methyl[(methylamino)methyl]phosphinate](/img/structure/B14249998.png)

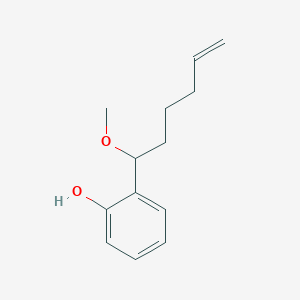
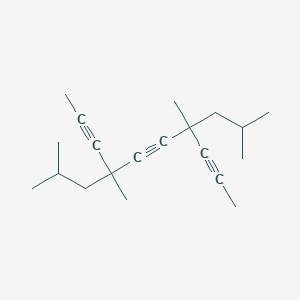
![4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-](/img/structure/B14250008.png)
